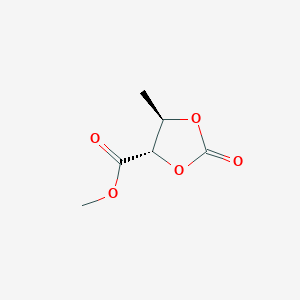
1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique dioxolane ring structure, which imparts specific stereochemical properties that are crucial for its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts such as 9-epiquininurea . This method allows for high yield and stereoselectivity at room temperature. Another common method involves the Erlenmeyer-Plochl reaction, which is a cyclodehydration-condensation reaction of the appropriate aldehyde and hippuric acid in dry acetic anhydride catalyzed by acetate anion .
Industrial Production Methods
Industrial production of this compound often employs large-scale enantioselective synthesis techniques to ensure high purity and yield. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of this compound are often carried out under mild conditions to preserve its stereochemistry. Solvents such as dichloromethane, ethanol, and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The dioxolane ring structure allows for precise binding to active sites of enzymes, influencing their activity and function. This compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: This compound shares a similar chiral center and is used as a chiral auxiliary in asymmetric synthesis.
Oxazolones: These compounds have a similar ring structure and are used in the synthesis of amino acids and peptides.
Imidazole derivatives: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring high stereoselectivity.
Propiedades
Número CAS |
160816-87-5 |
|---|---|
Fórmula molecular |
C6H8O5 |
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H8O5/c1-3-4(5(7)9-2)11-6(8)10-3/h3-4H,1-2H3/t3-,4+/m1/s1 |
Clave InChI |
YVVMFSJJRWQKLV-DMTCNVIQSA-N |
SMILES |
CC1C(OC(=O)O1)C(=O)OC |
SMILES isomérico |
C[C@@H]1[C@H](OC(=O)O1)C(=O)OC |
SMILES canónico |
CC1C(OC(=O)O1)C(=O)OC |
Sinónimos |
1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















